Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate
CAS No.:
Cat. No.: VC13605931
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O2 |
|---|---|
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | tert-butyl N-(5-amino-1-bicyclo[3.2.2]nonanyl)carbamate |
| Standard InChI | InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-6-4-5-13(15,7-9-14)8-10-14/h4-10,15H2,1-3H3,(H,16,17) |
| Standard InChI Key | BHMCDBJOLOYDLW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclo[3.2.2]nonane scaffold—a bridged bicyclic hydrocarbon with a nine-membered ring system. The tert-butyl carbamate group () is attached to the amine at the 1-position of the bicyclic framework, while an additional amine resides at the 5-position . This arrangement confers steric hindrance, enhancing stability during synthetic manipulations.
The IUPAC name is tert-butyl -(5-amino-1-bicyclo[3.2.2]nonanyl)carbamate, and its SMILES representation is .
Physical and Chemical Characteristics
While explicit data on melting/boiling points are unavailable, carbamates like this typically exhibit:
-
Stability: Resistant to hydrolysis under neutral conditions but cleavable via acidic (e.g., HCl in dioxane) or basic conditions.
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or dichloromethane.
-
Spectroscopic Data: Predicted signals include resonances for the Boc group (1.4 ppm, singlet for ) and bicyclic protons (2.5–3.5 ppm) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.37 g/mol |
| CAS Number | 1936724-31-0 |
| Purity (Commercial) | ≥98% |
| Storage Conditions | 2–8°C, inert atmosphere |
Synthesis and Reaction Pathways
Synthetic Routes
The primary synthesis involves Boc protection of 5-aminobicyclo[3.2.2]nonane using di-tert-butyl dicarbonate ():
Reaction conditions typically employ a base (e.g., triethylamine) in anhydrous THF or DCM at 0–25°C . The Boc group shields the amine from undesired reactions during subsequent steps, such as nucleophilic substitutions or couplings.
Deprotection
The Boc group is removed under acidic conditions (e.g., 4M HCl in dioxane), regenerating the free amine:
This step is critical in pharmaceutical syntheses, enabling precise control over amine reactivity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bicyclic structure and dual amine functionality make it a versatile building block for:
-
Bioactive Molecules: Analogous bicyclic amines are prevalent in neuraminidase inhibitors and kinase modulators .
-
Peptide Mimetics: The rigid scaffold mimics peptide backbones, enhancing metabolic stability in drug candidates .
Table 2: Structural Analogues and Applications
Research Gaps and Future Directions
Despite its utility, limited data exist on:
-
Pharmacokinetics: ADME properties of derivatives.
-
Green Chemistry: Sustainable synthesis routes (e.g., catalytic Boc protection).
-
Structural Modifications: Effects of substituents on bicyclic ring reactivity.
Future studies should prioritize these areas to expand its applicability in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume